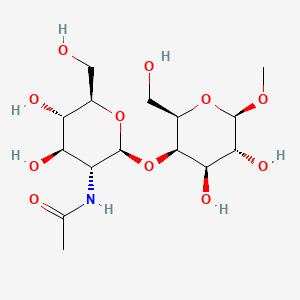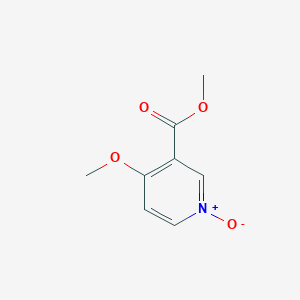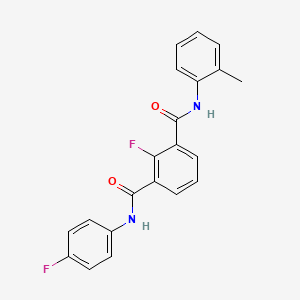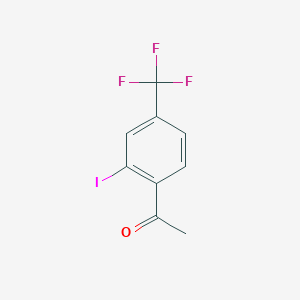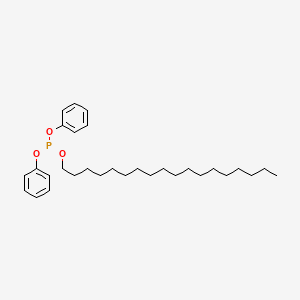![molecular formula C14H12N2O2 B14082139 Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- CAS No. 102562-22-1](/img/structure/B14082139.png)
Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- is a heterocyclic compound that belongs to the quinazoline family Quinazolines and their derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- can be achieved through several methods. One common approach involves the cyclocondensation of o-aminobenzoic acids with carbon monoxide and amines under palladium (II) catalysis . This method is efficient and straightforward, allowing for the synthesis of diverse N-substituted quinazoline-2,4(1H,3H)-diones.
Another method involves the reaction of 2-aminobenzonitriles with carbon dioxide in the presence of ionic liquids . This green chemistry approach is notable for its high efficiency and excellent yields, making it an attractive option for industrial production.
Industrial Production Methods
Industrial production of this compound typically involves the use of scalable and cost-effective synthetic routes. The palladium (II)-catalyzed cyclocondensation method is particularly suitable for large-scale production due to its high yield and straightforward reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different substituents.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like amines and alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit a range of biological activities .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as an antibacterial, antifungal, and anticancer agent.
Mechanism of Action
The mechanism of action of Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair . By inhibiting PARP, the compound can induce cell death in cancer cells with defective DNA repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: A closely related compound with similar biological activities.
3-Phenylquinazoline-2,4(1H,3H)-dione: Another derivative with potential anticancer properties.
2,3-Dihydroquinazolin-4(1H)-one: Known for its use in the synthesis of various pharmaceuticals.
Uniqueness
Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- stands out due to its unique structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit PARP and other enzymes makes it a promising candidate for drug development .
Properties
CAS No. |
102562-22-1 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1,3-dimethylbenzo[h]quinazoline-2,4-dione |
InChI |
InChI=1S/C14H12N2O2/c1-15-12-10-6-4-3-5-9(10)7-8-11(12)13(17)16(2)14(15)18/h3-8H,1-2H3 |
InChI Key |
GTGSVKIJRPGOEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)
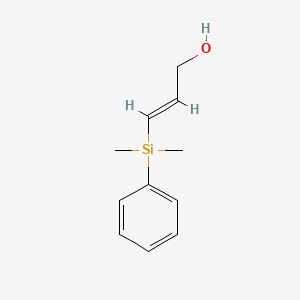
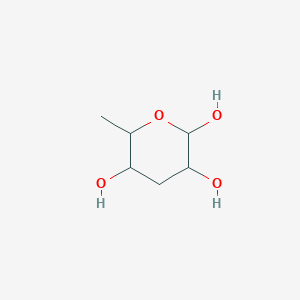




![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082108.png)
